molecular formula C7H5Cl2NO2 B1267154 2-Amino-4,6-dichlorobenzoic acid CAS No. 20776-63-0

2-Amino-4,6-dichlorobenzoic acid

Cat. No. B1267154
CAS RN: 20776-63-0
M. Wt: 206.02 g/mol
InChI Key: VNOYJBSEORILIE-UHFFFAOYSA-N
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Patent
US08530486B2

Procedure details

Prepared according to general method C from 6-amino-2,4-dichlorobenzoic acid (2.0 g) and urea (5.83 g). Yield 1.72 g (77%) of a solid. 1H-NMR (DMSO-δ6) δ (ppm) 11.39 (br s, 2H), 7.32 (d, J=2.0 Hz, 1H), 7.15 (d, J=2.0 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5.83 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
1.72 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8](O)=[O:9])=[C:6]([Cl:11])[CH:5]=[C:4]([Cl:12])[CH:3]=1.[NH2:13][C:14](N)=[O:15]>>[Cl:11][C:6]1[CH:5]=[C:4]([Cl:12])[CH:3]=[C:2]2[C:7]=1[C:8](=[O:9])[NH:13][C:14](=[O:15])[NH:1]2

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=CC(=CC(=C1C(=O)O)Cl)Cl
Step Two
Name
Quantity
5.83 g
Type
reactant
Smiles
NC(=O)N
Step Three
Name
solid
Quantity
1.72 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
ClC1=C2C(NC(NC2=CC(=C1)Cl)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.